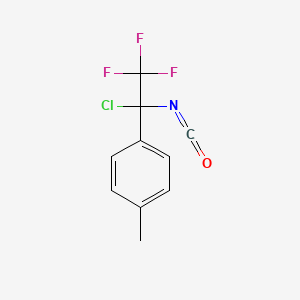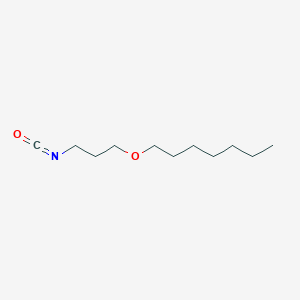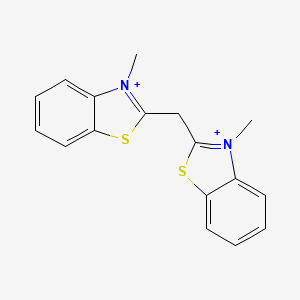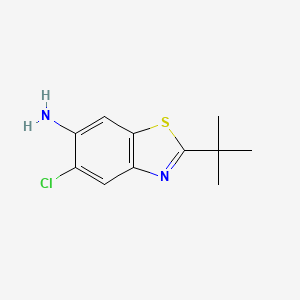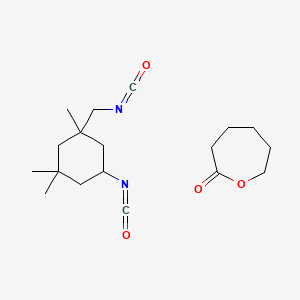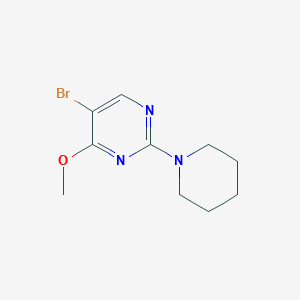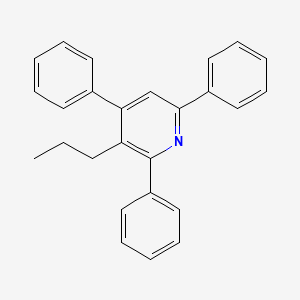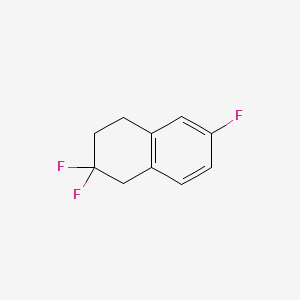
2,2,6-Trifluoro-1,2,3,4-tetrahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,6-Trifluoro-1,2,3,4-tetrahydronaphthalene: is a fluorinated derivative of 1,2,3,4-tetrahydronaphthalene. This compound is characterized by the presence of three fluorine atoms at the 2 and 6 positions of the tetrahydronaphthalene ring. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, including increased stability and altered reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6-Trifluoro-1,2,3,4-tetrahydronaphthalene typically involves the fluorination of 1,2,3,4-tetrahydronaphthalene. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to handle the highly reactive fluorinating agents safely. The process would include steps for purification and isolation of the product, such as distillation or recrystallization, to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2,2,6-Trifluoro-1,2,3,4-tetrahydronaphthalene can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its fully hydrogenated form.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Formation of fully hydrogenated naphthalene derivatives.
Substitution: Formation of amino or thio derivatives of the compound.
Aplicaciones Científicas De Investigación
Chemistry: 2,2,6-Trifluoro-1,2,3,4-tetrahydronaphthalene is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology and Medicine: Fluorinated compounds are often explored for their potential in drug development due to their enhanced metabolic stability and ability to modulate biological activity.
Industry: This compound can be used in the production of specialty chemicals and materials, including polymers and surfactants, where fluorination imparts unique properties such as increased chemical resistance and reduced surface energy.
Mecanismo De Acción
The mechanism by which 2,2,6-Trifluoro-1,2,3,4-tetrahydronaphthalene exerts its effects is largely dependent on its application. In drug development, the fluorine atoms can influence the compound’s interaction with biological targets, such as enzymes or receptors, by altering electronic properties and increasing binding affinity. The pathways involved would vary based on the specific biological target and the nature of the interaction.
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydronaphthalene: The non-fluorinated parent compound.
2,2,6-Trifluoro-1,2,3,4-tetrahydronaphthalene derivatives: Compounds with additional functional groups attached to the fluorinated tetrahydronaphthalene core.
Uniqueness: this compound is unique due to the specific placement of fluorine atoms, which significantly alters its chemical and physical properties compared to its non-fluorinated counterpart. The presence of fluorine atoms can enhance metabolic stability, increase lipophilicity, and modulate the compound’s reactivity, making it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
57584-67-5 |
|---|---|
Fórmula molecular |
C10H9F3 |
Peso molecular |
186.17 g/mol |
Nombre IUPAC |
3,3,7-trifluoro-2,4-dihydro-1H-naphthalene |
InChI |
InChI=1S/C10H9F3/c11-9-2-1-8-6-10(12,13)4-3-7(8)5-9/h1-2,5H,3-4,6H2 |
Clave InChI |
LZSSXONYJKOZSL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC2=C1C=C(C=C2)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(Phenylsulfanyl)cyclopentyl]methanol](/img/structure/B14620324.png)
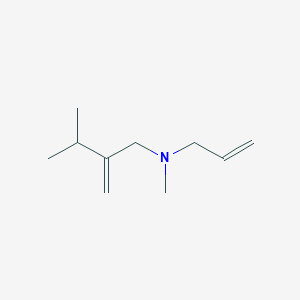
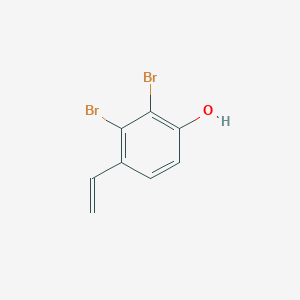
![4-Methoxy-6-oxo-2H-6lambda~5~-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14620336.png)
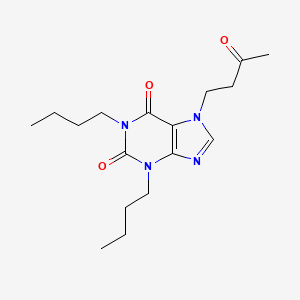

![1-Ethyl-N-(4-ethylphenyl)-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine](/img/structure/B14620376.png)
